5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO3S2/c1-19-11(9-3-2-4-10(15)7-9)8-16-21(17,18)13-6-5-12(14)20-13/h2-7,11,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKNNDZPHZOGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of 5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide primarily follows two approaches:
Both routes emphasize the introduction of the 2-(3-fluorophenyl)-2-methoxyethyl group to the sulfonamide nitrogen, with variations in reagent selection and reaction conditions influencing yield and purity.
Step-by-Step Synthesis Using LiH and Alkylation
Reaction Mechanism and Conditions
The direct alkylation method, as described by Noreen et al. (2024), involves the reaction of 5-bromothiophene-2-sulfonamide (1 ) with 2-(3-fluorophenyl)-2-methoxyethyl bromide (2 ) in the presence of lithium hydride (LiH). LiH acts as a strong base, deprotonating the sulfonamide nitrogen and facilitating nucleophilic substitution.
Key Steps :
- Deprotonation : LiH abstracts the acidic hydrogen from the sulfonamide group, generating a reactive amide ion.
- Alkylation : The amide ion attacks the electrophilic carbon of the alkyl bromide, displacing bromide and forming the N-alkylated product.
Reaction Conditions :
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: 0°C to room temperature.
- Duration: 6–12 hours.
Alternative Three-Step Synthesis via Acetylation and Bromination
Route Adaptation from Patent Literature
A patent by CN104693014A outlines a three-step synthesis for 5-bromo-2-methoxyphenol, which can be adapted for the target compound. The modified route involves:
- Acetylation Protection : Shielding reactive hydroxyl or amine groups to prevent undesired bromination.
- Regioselective Bromination : Introducing bromine at the 5-position of the thiophene ring.
- Deprotection and Functionalization : Removing acetyl groups and attaching the 2-(3-fluorophenyl)-2-methoxyethyl moiety.
Acetylation of Thiophene-2-Sulfonamide
Thiophene-2-sulfonamide is treated with acetic anhydride under sulfuric acid catalysis to protect the sulfonamide nitrogen as an acetylated intermediate.
Conditions :
- Reagents: Acetic anhydride (3.0 equivalents), H₂SO₄ (0.1 equivalents).
- Temperature: 100°C.
- Duration: 6 hours.
Bromination with Iron Powder Catalysis
The acetylated intermediate undergoes bromination using bromine (Br₂) in the presence of iron powder, which acts as a Lewis acid catalyst.
Conditions :
- Solvent: Dimethylformamide (DMF).
- Temperature: 70–80°C.
- Bromine: 1.2 equivalents.
Deprotection and Alkylation
The acetyl group is removed via hydrolysis in a sodium bicarbonate solution, followed by alkylation with 2-(3-fluorophenyl)-2-methoxyethyl bromide under basic conditions.
Yield : The multi-step approach achieves an overall yield of 52–60%, limited by side reactions during bromination.
Suzuki-Miyaura Cross-Coupling Modifications
Post-Alkylation Functionalization
The alkylated product (3b ) can undergo further modification via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups at the 5-bromo position. This step enhances molecular diversity and bioactivity.
Reaction Setup :
- Catalyst: Palladium(II) acetate (Pd(OAc)₂).
- Ligand: Triphenylphosphine (PPh₃).
- Base: Potassium carbonate (K₂CO₃).
- Boronic Acid: Varies depending on the desired substituent.
Yield : 56–72% for derivatives such as 5-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide.
Comparative Analysis of Methods
| Parameter | LiH Alkylation | Three-Step Synthesis |
|---|---|---|
| Total Yield | 65–78% | 52–60% |
| Reaction Steps | 1 | 3 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
| Byproduct Formation | Low | Moderate |
The LiH-mediated alkylation offers superior efficiency and scalability, making it preferable for industrial applications. In contrast, the three-step method provides better regioselectivity for bromination but requires additional purification steps.
Industrial Production Considerations
Catalyst and Solvent Optimization
Industrial-scale synthesis prioritizes cost-effective catalysts (e.g., iron powder over palladium) and recyclable solvents (e.g., DMF recovery systems).
Purification Techniques
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Chromatography : Reserved for removing trace impurities in pharmaceutical-grade batches.
Case Studies and Research Findings
Antibacterial Efficacy
Compound 3b (this compound) exhibited potent activity against NDM-producing Klebsiella pneumoniae:
In-Silico Binding Studies
Molecular docking revealed strong interactions with the NDM-1 enzyme (PDB ID: 5N5I), including hydrogen bonds with Asn220 and hydrophobic contacts with Met67 and Val73.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfonamide group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated thiophene derivatives or modified sulfonamides.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound can be used to study the biological activity of thiophene derivatives and their interactions with biological targets.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of thiophene-based compounds in biological systems.
Material Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight : The target compound (404.29 g/mol) is heavier than simpler analogues like the N-methyl derivative (256.15 g/mol) due to its larger substituent .
- Polarity : The 2-methoxyethyl group introduces ether oxygen, increasing polarity compared to purely alkyl or aryl substituents. This may improve solubility in polar solvents.
Key Differentiators of the Target Compound
- Substituent Complexity : The 2-(3-fluorophenyl)-2-methoxyethyl group combines aromatic (fluorophenyl), ether (methoxy), and ethyl moieties, offering a unique balance of hydrophobicity and polarity.
- Synthetic Flexibility : The methoxy group allows for further derivatization (e.g., demethylation or oxidation), unlike simpler alkyl or cycloalkyl substituents .
Biological Activity
5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activity, particularly in the realm of antibacterial properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.
- Common Name : this compound
- CAS Number : 1797555-49-7
- Molecular Weight : 394.3 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-sulfonamide with appropriate alkylating agents. The process often utilizes conditions that promote the formation of the sulfonamide linkage, which is crucial for the biological activity of the compound.
Antibacterial Efficacy
Recent studies have highlighted the antibacterial properties of related thiophene sulfonamides against resistant strains of bacteria. For instance, a study reported that derivatives of 5-bromo-N-alkylthiophene-2-sulfonamides exhibited significant antibacterial activity against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147, with a Minimum Inhibitory Concentration (MIC) as low as 0.39 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μg/mL for one derivative .
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 |
| Other derivatives | Varies | Varies |
The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial enzyme systems or structural components. In silico studies indicate that these compounds can form hydrogen bonds and hydrophobic interactions with target proteins in resistant bacterial strains .
Case Studies
-
Study on Antibacterial Activity :
A study published in PMC demonstrated that various synthesized thiophene sulfonamides showed promising antibacterial activity against resistant strains. The study utilized both in vitro and in silico methods to evaluate the efficacy and binding interactions of these compounds with bacterial targets . -
Carbonic Anhydrase Inhibition :
Another investigation focused on a series of thiophene sulfonamides as inhibitors of carbonic anhydrase (CA). The results indicated varying degrees of inhibition across different isoforms, with some compounds demonstrating subnanomolar activity against tumor-associated isoforms like hCA IX and XII, suggesting potential therapeutic applications beyond antibacterial activity .
Q & A
Q. What are the common synthetic routes for preparing 5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide?
The compound can be synthesized via microwave-assisted cross-coupling reactions , as demonstrated in protocols involving brominated precursors, Pd-based catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)), and copper(I) iodide as a co-catalyst. Key steps include bromine substitution at the thiophene ring and sulfonamide bond formation. Optimized conditions involve dry THF as the solvent, triethylamine as a base, and microwave irradiation at 60°C for 10 minutes to achieve high yields . Alternative methods may use Suzuki coupling for introducing aryl groups or Gewald reactions for thiophene ring construction .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., 3-fluorophenyl, methoxyethyl groups) and sulfonamide linkage .
- Mass Spectrometry (MS) : For molecular weight confirmation and detection of bromine isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity, particularly for intermediates prone to side reactions during sulfonylation .
Q. What are the hypothesized biological targets or mechanisms of action for this compound?
While direct data is limited, structural analogs suggest potential interactions with enzymes or receptors via sulfonamide moieties, which are known to inhibit carbonic anhydrases or modulate ion channels. The bromothiophene group may enhance binding affinity through hydrophobic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Critical variables include:
- Catalyst Loading : Pd(II) catalysts at 5 mol% with triphenylphosphine (4.85 mg) and CuI (3.52 mg) enhance cross-coupling efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of brominated intermediates .
- Temperature Control : Microwave irradiation at 60°C minimizes decomposition of heat-sensitive intermediates . Systematic optimization via Design of Experiments (DoE) is recommended to identify interactions between variables .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity Variations : Impurities in sulfonamide intermediates (e.g., unreacted bromothiophene) can skew bioassay results. Validate purity with HPLC and NMR .
- Assay Conditions : Differences in cell lines (e.g., U87MG glioma cells vs. bacterial models) or incubation times may alter activity. Standardize protocols using controls from PubChem datasets .
Q. What strategies are effective for modifying the compound to enhance its drug-like properties?
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) to the thiophene ring to improve metabolic stability .
- Scaffold Hybridization : Merge with furan or pyrimidine moieties to enhance solubility, as seen in related sulfonamide derivatives .
- Prodrug Design : Convert the sulfonamide to a methyl ester for improved bioavailability, followed by enzymatic hydrolysis in vivo .
Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial or anticancer potential?
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria, with 3-bromo-N-methylthiophene-2-sulfonamide as a positive control .
- Anticancer : MTT assays on glioma (U87MG) or breast cancer (MCF-7) cell lines, using cisplatin as a reference .
- Mechanistic Studies : Fluorescence polarization assays to test binding to DNA gyrase or tubulin .
Methodological Challenges and Solutions
Q. How can researchers address low yields during sulfonamide bond formation?
- Activation of Sulfonyl Chlorides : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution with amines .
- Side Reaction Mitigation : Add molecular sieves to absorb HCl byproducts, which can deactivate amine reactants .
Q. What computational tools are recommended for predicting the compound’s ADMET properties?
Q. How can regioselectivity issues during bromination be resolved?
- Directing Groups : Install a methoxy or nitro group on the thiophene ring to direct bromination to the 5-position .
- Lewis Acid Catalysts : Use FeBr₃ to stabilize transition states and favor para-substitution on the 3-fluorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
